molecular formula C43H66N12O13S2 B14605075 Oxytocin, 2-L-dopa- CAS No. 59845-47-5

Oxytocin, 2-L-dopa-

Cat. No.: B14605075
CAS No.: 59845-47-5
M. Wt: 1023.2 g/mol
InChI Key: RFGZCPSUVUTJFB-SAFLANMPSA-N
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Description

Oxytocin, 2-L-dopa- is a compound that combines the properties of oxytocin and L-DOPA. Oxytocin is a neuropeptide hormone known for its role in social bonding, childbirth, and lactation, while L-DOPA is a precursor to dopamine, a neurotransmitter involved in movement and reward mechanisms. The combination of these two compounds aims to leverage the benefits of both, potentially enhancing their individual effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin, 2-L-dopa- involves the conjugation of oxytocin with L-DOPA. This process typically requires the activation of the carboxyl group of L-DOPA, followed by its coupling with the amino group of oxytocin. The reaction conditions often include the use of coupling agents such as carbodiimides and protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of oxytocin, 2-L-dopa- would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Oxytocin, 2-L-dopa- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-DOPA can lead to the formation of dopaquinone and other ROS, while reduction can yield dihydroxyphenylalanine derivatives.

Scientific Research Applications

Oxytocin, 2-L-dopa- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.

    Biology: Investigated for its role in modulating social behaviors and neurochemical pathways.

    Medicine: Explored for potential therapeutic applications in treating conditions like Parkinson’s disease and social anxiety disorders.

    Industry: Utilized in the development of novel pharmaceuticals and biotechnological products.

Comparison with Similar Compounds

Similar Compounds

    Oxytocin: A neuropeptide hormone involved in social bonding and reproductive functions.

    L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.

    Dopamine: A neurotransmitter involved in reward and movement mechanisms.

Uniqueness

Oxytocin, 2-L-dopa- is unique in that it combines the properties of both oxytocin and L-DOPA, potentially enhancing their individual effects. This combination allows for the modulation of both social and motor functions, making it a promising compound for various therapeutic applications.

Properties

CAS No.

59845-47-5

Molecular Formula

C43H66N12O13S2

Molecular Weight

1023.2 g/mol

IUPAC Name

1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,4-dihydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O13S2/c1-5-21(4)35-42(67)49-24(9-11-32(45)58)38(63)51-27(16-33(46)59)39(64)53-28(43(68)55-12-6-7-29(55)41(66)52-25(13-20(2)3)37(62)48-17-34(47)60)19-70-69-18-23(44)36(61)50-26(40(65)54-35)14-22-8-10-30(56)31(57)15-22/h8,10,15,20-21,23-29,35,56-57H,5-7,9,11-14,16-19,44H2,1-4H3,(H2,45,58)(H2,46,59)(H2,47,60)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)/t21-,23-,24-,25-,26-,27-,28-,29?,35?/m0/s1

InChI Key

RFGZCPSUVUTJFB-SAFLANMPSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC(=C(C=C2)O)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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